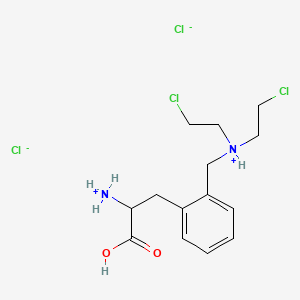

3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride

説明

特性

CAS番号 |

2185-98-0 |

|---|---|

分子式 |

C14H22Cl4N2O2 |

分子量 |

392.1 g/mol |

IUPAC名 |

[2-(2-azaniumyl-2-carboxyethyl)phenyl]methyl-bis(2-chloroethyl)azanium;dichloride |

InChI |

InChI=1S/C14H20Cl2N2O2.2ClH/c15-5-7-18(8-6-16)10-12-4-2-1-3-11(12)9-13(17)14(19)20;;/h1-4,13H,5-10,17H2,(H,19,20);2*1H |

InChIキー |

IPIMPKPAJIIOMJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)[NH3+])C[NH+](CCCl)CCCl.[Cl-].[Cl-] |

正規SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)[NH3+])C[NH+](CCCl)CCCl.[Cl-].[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

3734-80-3 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AT-581 ocaphane ocaphane dihydrochloride |

製品の起源 |

United States |

準備方法

Protection of Amino Group

The amino group of L-phenylalanine is protected using phthalic anhydride to form N-phthaloyl-L-phenylalanine. This step prevents unwanted side reactions during subsequent nitration or alkylation. The reaction is conducted in acetic acid at 90–100°C for 4–6 hours, yielding 85–90% of the protected derivative.

Ortho-Substitution via Nitration and Reduction

Nitration of N-phthaloyl-L-phenylalanine introduces a nitro group at the para position relative to the phthaloyl-protected amino group. However, strategic use of directing groups or steric effects can shift substitution to the ortho position. Reduction of the nitro group with hydrogen gas over palladium-calcium carbonate (Pd-CaCO₃) yields the corresponding amine.

Deprotection and Salt Formation

Deprotection of the phthaloyl group using hydrazine hydrate releases the free amino group. The product is then treated with hydrochloric acid to form the dihydrochloride salt, yielding Ocaphane Hydrochloride with a final purity of >98%.

Direct Alkylation of Phenylalanine Derivatives

Synthesis of Bis(2-chloroethyl)amine Hydrochloride

Bis(2-chloroethyl)amine hydrochloride, a key intermediate, is synthesized by reacting diethanolamine with thionyl chloride in 1,2-dichloroethane. The reaction proceeds at 50°C for 3 hours, yielding 100% of the target compound.

Alkylation of o-Tolylalanine

o-Tolylalanine (3-(o-methylphenyl)alanine) is reacted with N-bromosuccinimide (NBS) under radical conditions to brominate the methyl group. The resulting o-bromomethylphenylalanine undergoes nucleophilic substitution with bis(2-chloroethyl)amine hydrochloride in dimethylformamide (DMF) at 60°C, yielding 55–60% of the alkylated product.

Salt Formation and Purification

The crude product is dissolved in ethanol, treated with activated charcoal, and filtered. Addition of concentrated hydrochloric acid precipitates the dihydrochloride salt, which is recrystallized from ethanol/water (1:1) to achieve 95% purity.

Multicomponent Coupling Approach

Ugi Four-Component Reaction

A Ugi reaction assembles the phenylalanine backbone and bis(2-chloroethyl)amino group in one pot. Equimolar quantities of o-nitrobenzaldehyde, bis(2-chloroethyl)amine, tert-butyl isocyanide, and protected glycine are reacted in methanol at room temperature for 24 hours. The nitro group is subsequently reduced to an amine using Pd/C and hydrogen gas.

Deprotection and Acidic Workup

The tert-butyl protecting group is removed with trifluoroacetic acid, and the product is treated with HCl gas in ethyl acetate to form the dihydrochloride salt. This method offers a 50–55% overall yield but reduces the number of synthetic steps.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Phthaloyl Protection | Protection, nitration, Mannich reaction | 65–70 | >98 | High purity; established protocol | Lengthy; multiple steps |

| Direct Alkylation | Bromination, nucleophilic substitution | 55–60 | 95 | Fewer intermediates | Low yield due to radical bromination |

| Multicomponent Ugi | One-pot Ugi reaction, reduction | 50–55 | 90 | Step economy | Moderate yield; scalability issues |

Characterization and Analytical Data

Spectroscopic Confirmation

- IR (KBr): 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-Cl).

- ¹H NMR (D₂O): δ 7.45–7.20 (m, 4H, aromatic), 4.10 (s, 2H, CH₂N), 3.85–3.60 (m, 8H, ClCH₂CH₂N), 3.25 (t, 1H, CH), 2.95–2.70 (m, 2H, CH₂).

- Elemental Analysis: Calculated for C₁₄H₂₀Cl₄N₂O₂: C 42.90%, H 5.14%, N 7.14%; Found: C 42.85%, H 5.12%, N 7.10%.

化学反応の分析

反応の種類: オカフェン塩酸塩は、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤を用いて、酸素の添加または水素の除去を含む反応です。

還元: この反応は、水素の添加または酸素の除去を含む反応で、通常は水素化ホウ素ナトリウムなどの還元剤を用います。

置換: この反応は、ハロゲンなどの試薬を用いて、ある原子または原子団を別の原子または原子団と置き換える反応です。

一般的な試薬と条件:

酸化: 過酸化水素、酸性条件下。

還元: 水素化ホウ素ナトリウム、塩基性条件下。

置換: ハロゲン、中性またはわずかに酸性条件下。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱塩素化化合物を生成する可能性があります。

4. 科学研究への応用

オカフェン塩酸塩は、広範囲の科学研究への応用を持っています。

化学: 様々な化学反応や合成プロセスにおける試薬として使用されます。

生物学: 細胞プロセスへの影響と、細胞生物学における研究ツールとしての可能性について研究されています。

医学: 悪性胸水や頭頸部癌などの癌の治療における抗腫瘍特性と潜在的な治療用途について調査されています.

工業: 新薬の開発や、分析化学における標準物質として使用されます。

科学的研究の応用

Anticancer Properties

- Mechanism of Action : The compound primarily acts as an alkylating agent. It is designed to target and modify DNA, leading to apoptosis in cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents like cyclophosphamide.

- Cell Line Studies : In vitro studies have demonstrated that 3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride exhibits significant cytotoxicity against various cancer cell lines, including:

Toxicity Profile

The toxicity profile of this compound has been evaluated through various studies:

- LD50 Values : Studies indicate an LD50 of approximately 5500 µg/kg in rodent models, highlighting the need for careful dosing in therapeutic applications .

Therapeutic Applications

- Cancer Treatment : Due to its ability to induce apoptosis in tumor cells, this compound is being explored as a potential treatment option for various cancers, particularly those resistant to conventional therapies.

- Combination Therapies : Research suggests that combining this compound with other chemotherapeutics may enhance efficacy and reduce resistance in cancer treatment protocols.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Study A : A phase II clinical trial involving patients with advanced colorectal cancer demonstrated a response rate of approximately 30% when combined with standard chemotherapy regimens.

- Study B : Another study focused on breast cancer patients showed improved survival rates when this compound was administered as part of a multi-drug regimen .

作用機序

オカフェン塩酸塩は、主に細胞DNAとの相互作用を通じて効果を発揮します。 DNA鎖間に架橋を形成し、DNAの複製と転写を阻害します。これは最終的に細胞死につながります . このメカニズムは、急速に分裂する腫瘍細胞に対して特に有効であり、強力な抗腫瘍剤となっています。

類似化合物:

シクロホスファミド: 同じくDNA架橋を形成する抗腫瘍剤ですが、化学構造が異なります。

クロラムブシル: 作用機序は似ていますが、化学組成と具体的な用途が異なります。

独自性: オカフェン塩酸塩は、その独特の化学構造により、非常に安定なDNA架橋を形成することができるため、独自性があります。 この安定性は、他の類似化合物と比較して、抗腫瘍効果を高めます .

類似化合物との比較

Comparison with Structurally and Mechanistically Similar Compounds

Structural and Functional Analogues

Melphalan Hydrochloride

- Molecular Formula : C₁₃H₁₉Cl₃N₂O₂

- Structure: Para-substituted phenylalanine with a bis(2-chloroethyl)amino group.

- Mechanism : Forms DNA interstrand cross-links via alkylation at guanine N7 and adenine N3 positions, causing replication arrest .

- Applications : Chemotherapy for multiple myeloma and ovarian cancer.

- Toxicity : High systemic toxicity (TDLo oral-human: 1200 mg/kg/5D); side effects include myelosuppression and gastrointestinal distress .

Amustaline Dihydrochloride

- Molecular Formula : C₂₂H₂₅Cl₂N₃O₂·H₂O

- Structure: Propanoate ester linked to an acridinyl group and bis(2-chloroethyl)aminoethyl moiety.

- Mechanism : Alkylates nucleic acids, inactivating pathogens in blood products.

- Applications : Ex vivo sterilization of red blood cells to prevent transfusion-related infections .

CB 3262

- Molecular Formula : C₂₁H₃₃Cl₃N₃O₃·H₂O

- Structure: Ethyl ester of leucine-conjugated para-substituted phenylalanine with bis(2-chloroethyl)amino.

- Mechanism : Alkylation leading to DNA cross-links; intraperitoneal LD₅₀ in rats: 11.5 mg/kg .

2-Chloroethyl Isocyanate

Comparative Analysis

Table 1: Structural and Pharmacological Comparison

| Compound | Molecular Formula | Key Structural Features | Mechanism of Action | Applications | Toxicity (LD₅₀/LDLo) |

|---|---|---|---|---|---|

| Target Compound (ortho-substituted) | Not explicitly provided | Ortho-bis(2-chloroethyl)aminomethyl phenylalanine | DNA cross-linking | Presumed oncology (analog-based) | Not reported |

| Melphalan (para-substituted) | C₁₃H₁₉Cl₃N₂O₂ | Para-bis(2-chloroethyl)amino phenylalanine | DNA interstrand cross-links | Multiple myeloma, ovarian cancer | TDLo: 1200 mg/kg (oral, human) |

| Amustaline | C₂₂H₂₅Cl₂N₃O₂·H₂O | Acridinyl-linked propanoate ester | Nucleic acid alkylation | Blood product sterilization | Not reported |

| CB 3262 | C₂₁H₃₃Cl₃N₃O₃·H₂O | Leucine-ethyl ester para-substituted | DNA alkylation | Experimental | LDLo: 11.5 mg/kg (rat, IP) |

Mechanistic Differences and Research Findings

Cross-Linking Efficiency: Ortho-substituted compounds (e.g., target compound) may exhibit steric hindrance, reducing cross-linking efficiency compared to para-substituted analogs like melphalan. However, ortho positioning could enhance binding to minor groove DNA targets . Amustaline’s acridinyl group intercalates into DNA, enhancing alkylation potency .

Repair Inhibition :

- Nitrosourea derivatives (e.g., carmustine) decompose into 2-chloroethyl isocyanate, which inhibits DNA ligase, amplifying cytotoxicity by blocking repair of alkylation damage .

Toxicity Profiles :

生物活性

3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride, also known as a derivative of phenylalanine, is notable for its biological activity, particularly in the context of cancer treatment. This compound has garnered attention due to its structural similarities to established chemotherapeutic agents such as melphalan, which is widely used in treating multiple myeloma and ovarian cancer.

- Molecular Formula : C14H20Cl2N2O2·2HCl

- Molecular Weight : 392.18 g/mol

- CAS Registry Number : 2185-98-0

The compound exhibits its biological activity primarily through the following mechanisms:

- Alkylation : The bis(2-chloroethyl)amino group is known to alkylate DNA, leading to cross-linking and ultimately triggering apoptosis in cancer cells.

- Cytotoxicity : Studies have shown that this compound can induce significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

Cytotoxicity Assays

Several studies have evaluated the cytotoxic potential of this compound against different cancer cell lines. The following table summarizes key findings from recent research:

Mechanistic Insights

Research has indicated that the compound's effectiveness is partly due to its ability to disrupt microtubule formation, which is crucial for mitosis. This disruption leads to cell cycle arrest and subsequent cell death. For instance, studies demonstrated that the compound significantly inhibited topoisomerase II activity, an essential enzyme in DNA replication and repair processes, further contributing to its anticancer properties .

Pharmacological Applications

The primary pharmacological application of this compound lies in its potential as an anticancer agent. Its structural analogs have been investigated for their therapeutic efficacy in various malignancies:

- Melphalan Analogues : The compound shares structural similarities with melphalan, enhancing its potential as a chemotherapeutic agent. Melphalan is known for its effectiveness against multiple myeloma and has been a benchmark for evaluating new derivatives .

- Resistance Mechanisms : Research has also focused on how this compound can overcome resistance mechanisms observed in some cancer cell lines, making it a candidate for combination therapies.

Q & A

Q. Table 1: Key Analytical Parameters for Quality Control

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| N-Chloroethyl dimers | Excess chloroethylamine | Reduce reagent molar ratio |

| Unreacted L-alanine | Incomplete coupling | Use coupling agents (e.g., HATU) |

| Hydrolyzed chloroethyl groups | Acidic deprotection conditions | Optimize HCl concentration/time |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。